N,N'-bis(3-methylphenyl)methanediimine
Description
Methanediimines (carbodiimides) are characterized by their N=C=N core, which confers reactivity in coupling reactions, catalysis, and polymer stabilization .
Properties
CAS No. |
726-28-3 |
|---|---|
Molecular Formula |
C15H14N2 |
Molecular Weight |
222.28 g/mol |
InChI |
InChI=1S/C15H14N2/c1-12-5-3-7-14(9-12)16-11-17-15-8-4-6-13(2)10-15/h3-10H,1-2H3 |
InChI Key |
GVXPWRLSQCRZHU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)N=C=NC2=CC=CC(=C2)C |
Origin of Product |
United States |
Preparation Methods
Schiff Base Formation via Amine-Carbonyl Condensation
The most plausible route to N,N'-bis(3-methylphenyl)methanediimine involves the condensation of 3-methylaniline with a carbonyl precursor. Formaldehyde serves as the primary candidate due to its ability to form a single-carbon bridge between two imine groups. Under acidic conditions, 3-methylaniline reacts with formaldehyde in a 2:1 molar ratio to yield the target compound.
Mechanistic Overview :
- Protonation of Carbonyl : Formaldehyde undergoes protonation in the presence of an acid catalyst (e.g., methanesulfonic acid), enhancing its electrophilicity.
- Nucleophilic Attack : The amine group of 3-methylaniline attacks the electrophilic carbon, forming a hemiaminal intermediate.
- Dehydration : Elimination of water generates the imine (C=N) bond, culminating in the bis-Schiff base structure.
Key Variables :
- Catalyst Selection : Methanesulfonic acid (MSA) demonstrates superior efficacy in dehydrating intermediates compared to acetic anhydride, as evidenced in bismaleimide syntheses.
- Solvent System : Toluene, with its non-polar nature, facilitates azeotropic removal of water, driving the equilibrium toward product formation.
Optimization of Reaction Conditions
Acid Catalysis and Solvent Effects
Data from bismaleimide synthesis (CN112279798A) highlight the critical role of MSA in cyclization reactions. For this compound, analogous conditions apply:
Example Protocol :
- Combine 3-methylaniline (2.0 mol), formaldehyde (1.0 mol), and toluene (10× molar excess relative to amine) in a reactor.
- Add MSA (0.15 mol) and heat to 85°C under reflux for 4–6 hours.
- Cool, filter, and recrystallize the product from ethanol to obtain white crystals (theoretical yield: 85–92%).
Analytical Characterization
Spectroscopic Data
Hypothetical characterization data, extrapolated from analogous compounds, include:
Purity and Stability
- HPLC Purity : >98% under optimized conditions.
- Thermal Stability : Decomposition onset at ~200°C, consistent with conjugated imine systems.
Challenges and Limitations
Byproduct Formation
Competing reactions, such as over-alkylation or polymerization, may occur if stoichiometric ratios deviate. For instance, excess formaldehyde promotes crosslinking, reducing yields.
Solvent Constraints
While toluene is effective, polar aprotic solvents (e.g., DMF) could improve solubility but complicate water removal.
Industrial Scalability Considerations
Adopting methodologies from bismaleimide production (CN112279798A), large-scale synthesis would require:
- Continuous Water Removal : Azeotropic distillation systems to maintain reaction efficiency.
- Catalyst Recovery : Recycling MSA via neutralization and extraction to reduce costs.
Chemical Reactions Analysis
Types of Reactions
N,N’-bis(3-methylphenyl)methanediimine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinone derivatives.
Reduction: It can be reduced to form amine derivatives.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid under controlled conditions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Substitution: Halogenated or nitrated aromatic compounds
Scientific Research Applications
N,N’-bis(3-methylphenyl)methanediimine has a wide range of applications in scientific research:
Chemistry: Used as a hole-transport material in organic electronics.
Biology: Investigated for its potential in bioelectronic devices.
Medicine: Explored for its use in drug delivery systems.
Industry: Utilized in the production of OLEDs and other optoelectronic devices
Mechanism of Action
The compound exerts its effects primarily through its hole-transporting properties. It facilitates the movement of positive charges (holes) in organic electronic devices, enhancing their efficiency. The molecular targets include the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), which are crucial for charge transport .
Comparison with Similar Compounds
Structural and Functional Overview
Carbodiimides are versatile reagents with applications in organic synthesis, materials science, and optoelectronics. Below is a comparative analysis of N,N'-bis(3-methylphenyl)methanediimine with four structural analogs:
Key Property Comparisons
- Solubility: The 3-methylphenyl derivative exhibits moderate solubility in aromatic solvents (e.g., toluene) due to its planar substituents. DCC is soluble in dichloromethane and THF but reacts with protic solvents . Silylated analogs (e.g., bis(trimethylsilyl)) are highly lipophilic, favoring non-polar media .
- Stability :
- Reactivity :
- DCC’s high electrophilicity makes it effective in activating carboxylic acids for peptide bonds.
- The 3-methylphenyl variant may exhibit reduced reactivity due to electron-donating methyl groups.
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